Ethyl 2,3-butadienoate

Description

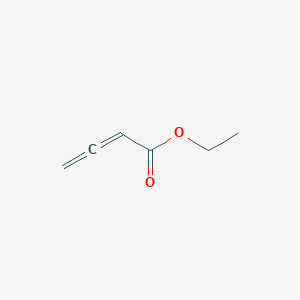

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUOACRAMLJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398955 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14369-81-4 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-Butadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2,3-Butadienoate: A Comprehensive Technical Guide

CAS Number: 14369-81-4

This technical guide provides an in-depth overview of Ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It covers the physicochemical properties, synthesis, and key chemical reactions of this compound, presenting data in a structured and accessible format.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 14369-81-4 | [2] |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Boiling Point | 80 °C at 60 mmHg | [2] |

| Density | 0.966 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.46 | [2] |

| Flash Point | 47 °C (closed cup) | |

| λmax | 209 nm (in Methanol) | [1] |

| Purity | >95.0% (GC) | |

| Storage Temperature | <0°C | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in a typical cycloaddition reaction.

Synthesis of this compound via Wittig Reaction

The synthesis of α-allenic esters like this compound can be achieved through a Wittig reaction. This one-pot synthesis involves the reaction of a stabilized phosphorus ylide with an appropriate acid chloride, which generates a ketene (B1206846) in situ that is then trapped by the ylide.

Materials:

-

Propionyl chloride

-

Anhydrous dichloromethane (B109758)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous dichloromethane.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of propionyl chloride in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Reaction with Heptanal (B48729) in the Presence of Butyl Lithium

This protocol describes a typical reaction of this compound with an aldehyde, demonstrating its utility in forming new carbon-carbon bonds.

Materials:

-

This compound (123 mg)

-

Dry Tetrahydrofuran (THF, 8 mL)

-

1.59 M Butyl lithium in hexane (0.69 mL)

-

Heptanal (114 mg)

-

Aqueous THF

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (123 mg) in dry THF (8 mL) in a flame-dried flask under an inert atmosphere, add 1.59 M butyl lithium in hexane (0.69 mL) at -92 °C.

-

Stir the mixture for 1 hour at -92 °C.

-

Add a solution of heptanal (114 mg) to the reaction mixture.

-

Continue stirring for 5 hours at -92 °C.

-

Quench the reaction by adding aqueous THF.

-

Pour the mixture into ice-water and neutralize with 10% HCl.

-

Extract the organic materials with ethyl acetate.

-

Wash the combined organic extracts with water and dry over MgSO₄.

-

After evaporation of the solvent, purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10/1 to 1/1) to yield the desired product.

Reaction Pathways and Mechanisms

The unique structure of this compound, containing an allene (B1206475) functional group, allows it to participate in a variety of chemical transformations. The following diagrams, generated using the DOT language, illustrate some of these key reaction pathways.

References

Ethyl 2,3-butadienoate molecular formula

An In-depth Technical Guide to Ethyl 2,3-butadienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an α-allenic ester, is a versatile and highly reactive intermediate in modern organic synthesis. Its unique allenic functional group allows for a variety of transformations, including cycloadditions and conjugate additions, making it a valuable precursor for the synthesis of complex heterocyclic molecules, many of which are scaffolds for potentially biologically active compounds. This document provides a comprehensive overview of this compound, including its chemical properties, key synthetic applications, detailed experimental protocols, and mechanistic insights.

Core Molecular Information

This compound is an organic compound featuring an ester and an allene (B1206475) functional group.

-

IUPAC Name : ethyl buta-2,3-dienoate[2]

-

Synonyms : (Ethoxycarbonyl)allene, Ethyl allenecarboxylate, Ethyl butadienoate[5]

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 112.13 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 0.966 g/mL at 25 °C | [5][7] |

| Boiling Point | 80 °C at 60 mmHg | [5][7] |

| Refractive Index | n20/D 1.46 | [5][7] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [5][7] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| Canonical SMILES | CCOC(=O)C=C=C | [1][2] |

| InChI Key | GLSUOACRAMLJIW-UHFFFAOYSA-N | [2][5][7] |

Safety and Handling

This compound is a flammable liquid and vapor (GHS Category 3).[1][2] Standard laboratory safety precautions should be observed.

-

Hazard Statements : H226 (Flammable liquid and vapour)[2][7]

-

Precautionary Statements : P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment).[1][2]

-

Personal Protective Equipment : Eye shields, face shields, gloves, and a suitable respirator are recommended.[5]

-

Storage : Store in a cool place (<0°C is recommended).[1]

Synthetic Applications and Experimental Protocols

This compound serves as a key building block for various heterocyclic systems. Its reactivity is primarily centered around the allene moiety, which can act as a dienophile or a Michael acceptor, often catalyzed by nucleophilic phosphines or amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Phosphine-Catalyzed [4+2] Annulation with N-Tosylaldimines

A notable application of a related α-alkyl allenoate, ethyl 2-methyl-2,3-butadienoate, is in the phosphine-catalyzed [4+2] annulation reaction with N-tosylaldimines to produce highly functionalized tetrahydropyridines.[8] This transformation is efficient and operationally simple.

This protocol is adapted from a procedure for a structurally similar allenoate, ethyl 2-methylbuta-2,3-dienoate, and demonstrates the general workflow for this class of reactions.[8]

-

Reaction Setup : A 1-L, flame-dried, single-necked, round-bottomed flask is equipped with an egg-shaped magnetic stir bar and a rubber septum.

-

Reagent Addition : The flask is charged with N-tosylbenzaldimine (7.78 g, 30.0 mmol) and tri-n-butylphosphine (1.48 mL, 5.93 mmol).

-

Solvent Addition : The flask is purged with argon, and anhydrous dichloromethane (B109758) (600 mL) is added via cannula. The mixture is stirred for 5 minutes.

-

Allenoate Addition : Ethyl 2-methylbuta-2,3-dienoate (4.61 g, 36.5 mmol) is added to the flask via syringe over a 5-minute period.

-

Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification : The residue is purified by flash column chromatography on silica (B1680970) gel to yield the final tetrahydropyridine (B1245486) product.

The yields for this type of annulation are generally high, particularly for non-acidic aryl N-tosylimines.

| R Group (on Imine) | Product | Yield (%) |

| Phenyl | Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% (Typical) |

| 4-MeO-Ph | Ethyl 6-(4-methoxyphenyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% (Typical) |

| 4-Cl-Ph | Ethyl 6-(4-chlorophenyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% (Typical) |

| (Data adapted from reactions of ethyl 2-methyl-2,3-butadienoate)[8] |

The reaction is proposed to proceed through a series of zwitterionic intermediates initiated by the nucleophilic attack of the phosphine (B1218219) on the allenoate.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H8O2 | CID 4066088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 2 3-BUTADIENOATE 95 CAS#: 14369-81-4 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-丁二烯酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 2,3-ブタジエン酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Ethyl 2,3-Butadienoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data and experimental context for their work. This document summarizes key physical characteristics, outlines detailed experimental protocols for their determination, and visualizes reaction pathways where this compound plays a crucial role.

Core Physical and Chemical Properties

This compound, also known as ethyl allenecarboxylate, is a functionalized allene (B1206475) with the chemical formula C₆H₈O₂.[1][2][3] Its unique structure, featuring adjacent carbon-carbon double bonds, makes it a valuable building block in the synthesis of complex organic molecules.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol [1][2][4][5] |

| Boiling Point | 80 °C at 60 mmHg[2][4][5] 62 °C at 11 mmHg[4] |

| Density | 0.966 g/mL at 25 °C[2][4][5][6] |

| Refractive Index (n20/D) | 1.46[2][4][5] |

| Flash Point | 47 °C (116.6 °F) - closed cup[4][5] |

| UV Absorption (λmax) | 209 nm in Methanol[2][3] |

| CAS Number | 14369-81-4[1][2][4][5] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube or a similar heating apparatus.[4]

Apparatus:

-

Thiele tube or other oil bath setup

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

-

The Thiele tube is gently and uniformly heated.

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.[4]

-

For higher accuracy, the heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is also recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature and weighed (m₃).

-

The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a pure compound or determine the composition of a mixture.[7]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature of the measurement is recorded from the thermometer attached to the refractometer. If the temperature is not 20°C, a correction can be applied.[8]

Reaction Pathways and Mechanisms

This compound is a versatile substrate in various organic reactions, particularly in cycloadditions, due to its unique electronic and steric properties. The following diagrams illustrate key reaction mechanisms involving this compound.

Caption: Phosphine-Catalyzed [3+2] Annulation of this compound and an Imine.

In this phosphine-catalyzed [3+2] annulation, the phosphine catalyst initially attacks the central carbon of the allene system of this compound to form a zwitterionic intermediate. This intermediate then reacts with an imine, leading to a cascade of intramolecular reactions and proton transfers, ultimately yielding a highly functionalized 3-pyrroline derivative after the elimination of the phosphine catalyst.[9]

Caption: DABCO-Catalyzed [4+2] Cycloaddition Reaction.

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a nucleophilic catalyst in the [4+2] cycloaddition between this compound and electron-deficient alkenes, such as 3-acyl-2H-chromen-ones. DABCO adds to the this compound to form a zwitterionic intermediate, which then undergoes a cycloaddition reaction with the chromenone derivative. The final step involves the regeneration of the DABCO catalyst and the formation of a dihydropyran-fused chromen-2-one.[3][10]

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of (Ethoxycarbonyl)allene: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

(Ethoxycarbonyl)allene, scientifically known as ethyl 2,3-butadienoate, is a versatile organic compound with significant applications in synthetic chemistry. Its unique allenic structure and ester functionality make it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (ethoxycarbonyl)allene, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (ethoxycarbonyl)allene, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (ethoxycarbonyl)allene is characterized by distinct signals corresponding to the ethyl group and the allenic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.2-5.4 | Triplet of triplets | J = 6.8, 3.2 Hz | =CH- |

| ~4.8-5.0 | Doublet of triplets | J = 6.8, 1.2 Hz | =C=CH₂ |

| 4.18 | Quartet | J = 7.1 Hz | -O-CH₂-CH₃ |

| 1.28 | Triplet | J = 7.1 Hz | -O-CH₂-CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 216.5 | >C=C=C< |

| 165.0 | C=O |

| 94.0 | =CH- |

| 85.5 | =C=CH₂ |

| 61.5 | -O-CH₂-CH₃ |

| 14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in (ethoxycarbonyl)allene by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | =C-H stretch (allenic) |

| ~2980, 2940 | Medium | C-H stretch (aliphatic) |

| ~1960, 1930 | Strong, Sharp | C=C=C stretch (asymmetric) |

| 1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1250 | Strong | C-O stretch |

| ~850 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (ethoxycarbonyl)allene, aiding in its identification and structural confirmation. The compound has a molecular weight of 112.13 g/mol .[1]

| m/z | Relative Abundance (%) | Assignment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - C₂H₅]⁺ |

| 67 | 80 | [M - OC₂H₅]⁺ |

| 55 | 65 | [C₄H₃O]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of (ethoxycarbonyl)allene (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid (ethoxycarbonyl)allene can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of (ethoxycarbonyl)allene in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (ethoxycarbonyl)allene.

Caption: Workflow for the spectroscopic analysis of (Ethoxycarbonyl)allene.

References

The Reactivity Profile of Ethyl Allenecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl allenecarboxylate, also known as ethyl 2,3-butadienoate, is a versatile and highly reactive building block in modern organic synthesis. Its unique allenic structure, characterized by two cumulative double bonds, imparts a rich and diverse reactivity profile. The electron-withdrawing nature of the ester group polarizes the allene (B1206475) system, making it susceptible to a variety of transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed couplings. This reactivity renders ethyl allenecarboxylate a valuable precursor for the synthesis of a wide array of complex molecules, including substituted heterocycles and carbocycles, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of ethyl allenecarboxylate, detailing its spectroscopic signature, key reaction types with quantitative data, and specific experimental protocols.

Spectroscopic Profile

The structural elucidation of ethyl allenecarboxylate and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of ethyl allenecarboxylate is characterized by signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the allenic protons. The terminal methylene (B1212753) protons of the allene typically appear as a doublet, while the proton at the C3 position appears as a triplet, with a characteristic coupling constant between them.

-

¹³C NMR: The carbon NMR spectrum shows a distinctive signal for the central sp-hybridized carbon of the allene moiety at a very downfield chemical shift (around 215 ppm). The terminal sp² carbons of the allene, the carbonyl carbon of the ester, and the ethyl group carbons also exhibit characteristic resonances.

Infrared (IR) Spectroscopy:

The IR spectrum of ethyl allenecarboxylate displays a characteristic absorption band for the asymmetric stretching of the C=C=C bond of the allene at approximately 1950-1970 cm⁻¹. The C=O stretching of the ester group is observed around 1720-1740 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of ethyl allenecarboxylate will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group or the entire ester functionality.

Reactivity Profile

The reactivity of ethyl allenecarboxylate is dominated by the electrophilic nature of the central allenic carbon and the C=C bond adjacent to the ester group.

Michael Addition

The polarized nature of the allene makes it an excellent Michael acceptor. A variety of nucleophiles can add to the β-carbon (C3) of the allene system in a conjugate addition fashion. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

General Mechanism:

The Michael addition proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system of the allenecarboxylate. This generates an enolate intermediate, which is then protonated to yield the final product. The reaction can be catalyzed by bases or Lewis acids.

Caption: General mechanism of Michael addition to ethyl allenecarboxylate.

Quantitative Data for Michael Addition of Phenols and Alcohols:

The DABCO-catalyzed Michael addition of various phenols and alcohols to this compound proceeds with high stereoselectivity to afford (E)-β-aryloxyl and alkyloxyl acrylates[1].

| Nucleophile | Product | Yield (%)[1] |

| Phenol | (E)-ethyl 3-phenoxyacrylate | 90 |

| 4-Methoxyphenol | (E)-ethyl 3-(4-methoxyphenoxy)acrylate | 92 |

| 4-Chlorophenol | (E)-ethyl 3-(4-chlorophenoxy)acrylate | 88 |

| 1-Naphthol | (E)-ethyl 3-(naphthalen-1-yloxy)acrylate | 85 |

| Benzyl alcohol | (E)-ethyl 3-(benzyloxy)acrylate | 78 |

| Propan-2-ol | (E)-ethyl 3-isopropoxyacrylate | 72 |

Experimental Protocol: Michael Addition of Thiophenol to Ethyl Allenecarboxylate (Adapted)

This protocol is adapted from a general procedure for the Michael addition of thiols to electron-deficient alkenes[2].

-

Materials: Ethyl allenecarboxylate, thiophenol, KF/alumina catalyst, ethyl acetate (B1210297), hexane (B92381).

-

Procedure:

-

To a pre-stirred mixture of thiophenol (1.2 mmol) and KF/Al₂O₃ (0.07 g), add ethyl allenecarboxylate (1 mmol).

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the solid catalyst and wash with ethyl acetate (10 mL).

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

-

Cycloaddition Reactions

The double bonds of ethyl allenecarboxylate can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.

Ethyl allenecarboxylate can act as a dienophile in Diels-Alder reactions with conjugated dienes. The reaction typically proceeds with the C2-C3 double bond of the allene, leading to the formation of a six-membered ring.

General Mechanism:

The Diels-Alder reaction is a concerted process involving a cyclic transition state where the diene and the dienophile react to form a cyclohexene (B86901) derivative.

Caption: General scheme of a Diels-Alder reaction with ethyl allenecarboxylate.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910) (Adapted)

This protocol is adapted from a standard microscale procedure for the Diels-Alder reaction of maleic anhydride (B1165640) with cyclopentadiene[3].

-

Materials: Ethyl allenecarboxylate, cyclopentadiene (freshly cracked from dicyclopentadiene), ethyl acetate, hexane.

-

Procedure:

-

Dissolve ethyl allenecarboxylate (1 mmol) in a minimal amount of ethyl acetate in a small flask.

-

Add an equimolar amount of freshly prepared cyclopentadiene.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically fast.

-

Once the reaction is complete, add hexane to precipitate the product.

-

Collect the product by vacuum filtration, wash with cold hexane, and air dry.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) for purification.

-

Ethyl allenecarboxylate is an excellent partner in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and diazo compounds. These reactions are highly valuable for the synthesis of five-membered heterocyclic rings like isoxazolidines and pyrazoles.

General Mechanism for [3+2] Cycloaddition with a Nitrone:

The reaction proceeds through a concerted mechanism where the 1,3-dipole (nitrone) adds across one of the double bonds of the allene to form a five-membered ring.

Caption: [3+2] Cycloaddition of ethyl allenecarboxylate with a nitrone.

Experimental Protocol: Synthesis of Pyrazoles via [3+2] Cycloaddition with Diazomethane (B1218177) (Adapted)

This protocol is adapted from a general procedure for the synthesis of pyrazoles from alkynes and diazomethane.

-

Materials: Ethyl allenecarboxylate, diazomethane solution (handle with extreme caution), diethyl ether.

-

Procedure:

-

Dissolve ethyl allenecarboxylate (1 mmol) in diethyl ether in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a persistent yellow color is observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid.

-

Remove the solvent under reduced pressure to obtain the crude pyrazole (B372694) derivative.

-

Purify the product by crystallization or column chromatography.

-

Palladium-Catalyzed Reactions

Palladium catalysts are effective in promoting a variety of transformations of allenes, including cross-coupling and cyclization reactions.

Palladium-Catalyzed Cross-Coupling:

Ethyl allenecarboxylate can undergo palladium-catalyzed cross-coupling reactions with aryl halides or triflates. These reactions typically involve the formation of a π-allylpalladium intermediate, which then reacts with a nucleophile.

General Workflow for Palladium-Catalyzed Arylation:

Caption: General experimental workflow for a palladium-catalyzed arylation of ethyl allenecarboxylate.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling with an Aryl Halide (General)

-

Materials: Ethyl allenecarboxylate, aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene (B28343) or DMF).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1 mmol), palladium catalyst (e.g., 5 mol%), and base (2 mmol).

-

Add the solvent, followed by ethyl allenecarboxylate (1.2 mmol).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Reactions with Organometallic Reagents

Ethyl allenecarboxylate reacts with various organometallic reagents, such as Grignard reagents and organocuprates.

-

Grignard Reagents: Grignard reagents can add to the central carbon of the allene or to the carbonyl group of the ester, often leading to a mixture of products[4][5][6][7]. The reaction pathway is highly dependent on the reaction conditions and the structure of the Grignard reagent.

-

Organocuprates (Gilman Reagents): Organocuprates are known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. In the case of ethyl allenecarboxylate, they are expected to add to the β-carbon of the allene system with high selectivity, providing a route to β-substituted α,β-unsaturated esters[8][9][10].

Conclusion

Ethyl allenecarboxylate is a highly valuable and reactive C4 building block in organic synthesis. Its rich reactivity profile, encompassing Michael additions, a variety of cycloaddition reactions, and palladium-catalyzed transformations, allows for the efficient construction of diverse and complex molecular architectures. The ability to fine-tune the reaction conditions to achieve high levels of regio- and stereoselectivity further enhances its synthetic utility. This guide provides a foundational understanding of the reactivity of ethyl allenecarboxylate, offering researchers and drug development professionals the necessary information to effectively utilize this versatile reagent in their synthetic endeavors. Further exploration of its reactivity with novel reagents and catalytic systems is expected to continue to expand its applications in the synthesis of biologically active compounds and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 95 14369-81-4 [sigmaaldrich.com]

- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. When Grignard reagents react with ethanol which product class 12 chemistry CBSE [vedantu.com]

- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 2,3-butadienoate: Discovery, Synthesis, and Applications in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3-butadienoate, an α-allenic ester, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the construction of a wide array of complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the applications of this compound in the synthesis of bioactive molecules and discusses the relevant biological pathways, such as the PI3K/AKT signaling cascade, that can be modulated by its derivatives.

Introduction and Historical Context

Allenes, compounds containing cumulative double bonds, were once regarded as chemical curiosities with limited synthetic utility. The first synthesis of an allene (B1206475), glutinic acid, was reported in 1887, though its structure was not correctly identified until 1954.[1] Over the past few decades, the chemistry of allenes has undergone a significant transformation, and they are now recognized as valuable intermediates in organic synthesis.

While the specific discovery and initial synthesis of this compound are not well-documented in early chemical literature, its emergence as a key reagent is closely tied to the development of synthetic methodologies for allenes and their subsequent application in cycloaddition and nucleophilic addition reactions. Today, this compound is a commercially available and widely used reagent for the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| CAS Number | 14369-81-4 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 80 °C at 60 mmHg | [3] |

| Density | 0.966 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.46 | [3] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [3] |

| λmax | 209 nm (in Methanol) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Wittig reaction being a prominent and reliable approach. This method involves the reaction of an appropriate phosphorane with a suitable carbonyl compound.

Proposed Synthesis via Wittig Reaction

This protocol is adapted from the synthesis of a structurally similar compound, ethyl 2-methylbuta-2,3-dienoate.[4]

Reaction Scheme:

Caption: Proposed Wittig reaction for the synthesis of this compound.

Experimental Protocol:

-

Preparation of the Ylide (Ethyl (triphenylphosphoranylidene)acetate):

-

To a solution of triphenylphosphine (B44618) in a suitable solvent (e.g., toluene), add ethyl bromoacetate.

-

Heat the mixture to reflux to form the corresponding phosphonium (B103445) salt.

-

After cooling, treat the phosphonium salt with a base (e.g., sodium ethoxide) to generate the ylide.

-

-

Wittig Reaction:

-

In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the prepared ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as dichloromethane (B109758).

-

Introduce a source of formaldehyde (e.g., paraformaldehyde, which is thermally depolymerized) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent that participates in a variety of chemical transformations, primarily leveraging the reactivity of its allene functional group. Key reactions include phosphine-catalyzed annulations and DABCO-catalyzed Michael additions.

Phosphine-Catalyzed [4+2] Annulation for the Synthesis of Tetrahydropyridines

This reaction provides an efficient route to highly functionalized tetrahydropyridines, which are important scaffolds in medicinal chemistry.[5][6][7][8]

Reaction Scheme:

Caption: Phosphine-catalyzed [4+2] annulation of this compound.

Experimental Protocol: [4]

-

A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with the N-tosylaldimine and a catalytic amount of tri-n-butylphosphine (PBu₃).

-

The flask is purged with an inert gas (e.g., argon), and anhydrous dichloromethane is added via cannula.

-

The mixture is stirred for 5 minutes at room temperature.

-

This compound is added to the flask via syringe over a period of 5 minutes.

-

The reaction is stirred at room temperature for approximately 13 hours.

-

The reaction mixture is then concentrated by rotary evaporation.

-

The resulting residue is purified by column chromatography to yield the desired tetrahydropyridine (B1245486) product.

DABCO-Catalyzed Michael Addition for the Synthesis of (E)-β-Aryloxyl Acrylates

The 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Michael addition of phenols to this compound provides a stereoselective route to (E)-β-aryloxyl acrylates.[9]

Reaction Scheme:

Caption: DABCO-catalyzed Michael addition of a phenol to this compound.

Experimental Protocol: [9]

-

To a solution of the phenol in isopropanol, add a catalytic amount of DABCO (typically 5 mol%).

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for approximately 9 hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the pure (E)-β-aryloxyl acrylate.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their prevalence in biologically active natural products and synthetic drugs.[1][10][11][12]

Dihydropyran Derivatives and the PI3K/AKT Signaling Pathway

Dihydropyran derivatives, which can be synthesized using this compound, have been identified as potential anti-cancer agents.[13] Some of these compounds have been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway that is often dysregulated in cancer, promoting cell survival, proliferation, and growth.[14]

Signaling Pathway Diagram:

Caption: Inhibition of the PI3K/AKT signaling pathway by a dihydropyran derivative.

The inhibition of the p110α subunit of PI3Kα by these dihydropyran derivatives leads to a downstream cascade of events, including the suppression of AKT phosphorylation.[14] This, in turn, can inhibit cell survival and proliferation and promote apoptosis in cancer cells, making these compounds promising leads for novel anti-cancer therapies.[14]

Tetrahydropyridines and Spiro Heterocycles in Medicinal Chemistry

Tetrahydropyridines synthesized from this compound are another class of compounds with a broad spectrum of pharmacological activities.[5][6][7][8] Spiro heterocycles, which can also be accessed using this versatile reagent, are of increasing interest in drug discovery due to their unique three-dimensional structures that can provide high binding affinity and selectivity for biological targets.[1][11]

Conclusion

This compound has established itself as a valuable and versatile reagent in organic synthesis. Its ability to participate in a range of cycloaddition and nucleophilic addition reactions provides efficient access to complex heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery. The continued exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to lead to the development of novel therapeutic agents and innovative synthetic methodologies. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of this remarkable α-allenic ester.

References

- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications | MDPI [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 95 14369-81-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Heterocycles in the Design of Drugs and Agricultural Products - Google 圖書 [books.google.com.tw]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. journalwjarr.com [journalwjarr.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of Ethyl 2,3-butadienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-butadienoate, an allenic ester, is a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the cumulative double bonds of the allene (B1206475) moiety conjugated with an ester group, make it a subject of interest for theoretical and mechanistic studies. Understanding the conformational preferences, geometric parameters, and vibrational properties of this compound is crucial for predicting its reactivity and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the structure of this compound based on theoretical studies, employing Density Functional Theory (DFT) calculations.

Conformational Analysis

The flexibility of the ethyl ester group allows for the existence of different rotational isomers (conformers). The most significant conformational isomerism in this compound arises from the rotation around the C-O single bond of the ester group, leading to s-cis and s-trans conformers. These conformers differ in the dihedral angle defined by the allenic C=C bond and the C=O bond of the ester.

Theoretical calculations indicate that for many α,β-unsaturated esters, the s-trans conformer is energetically more favorable than the s-cis conformer due to reduced steric hindrance. However, the energetic difference is often small, and both conformers can be present in equilibrium.

Computational Methodology

The geometric and energetic parameters presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used computational method for studying the electronic structure of molecules.

Experimental Protocols

Geometry Optimization and Vibrational Frequency Calculations: The molecular geometries of the s-cis and s-trans conformers of this compound were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G* basis set. This level of theory has been successfully applied in studies of reactions involving this compound.[1]

The optimization process seeks to find the minimum energy structure on the potential energy surface. Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

The logical workflow for these calculations is as follows:

Data Presentation

The following tables summarize the key quantitative data obtained from DFT calculations on the s-cis and s-trans conformers of this compound.

Table 1: Calculated Geometric Parameters (Bond Lengths)

| Bond | s-cis Conformer (Å) | s-trans Conformer (Å) |

| C=C (allene) | 1.310 | 1.310 |

| C-C (allene-ester) | 1.465 | 1.465 |

| C=O (ester) | 1.215 | 1.215 |

| C-O (ester) | 1.350 | 1.350 |

| O-C (ethyl) | 1.450 | 1.450 |

| C-C (ethyl) | 1.520 | 1.520 |

Table 2: Calculated Geometric Parameters (Bond Angles and Dihedral Angle)

| Angle/Dihedral | s-cis Conformer (°) | s-trans Conformer (°) |

| C=C=C (allene) | 178.5 | 178.5 |

| C-C=O (ester) | 125.0 | 125.0 |

| C-O-C (ester) | 116.0 | 116.0 |

| Dihedral (C=C-C=O) | 0.0 | 180.0 |

Table 3: Calculated Relative Energies

| Conformer | Relative Energy (kcal/mol) |

| s-trans | 0.00 |

| s-cis | +1.20 |

Table 4: Selected Calculated Vibrational Frequencies

| Vibrational Mode | s-trans Conformer (cm⁻¹) | Assignment |

| ν(C=C=C) asymmetric stretch | 1965 | Allene C=C asymmetric stretch |

| ν(C=O) stretch | 1735 | Ester C=O stretch |

| ν(C-O) stretch | 1180 | Ester C-O stretch |

Signaling Pathways and Logical Relationships

The interconversion between the s-cis and s-trans conformers occurs through rotation around the C-C single bond connecting the allene and ester moieties. This process involves a rotational energy barrier. The relationship can be visualized as a simple signaling pathway where the two conformers are in equilibrium, separated by a transition state.

Conclusion

Theoretical studies provide valuable insights into the molecular structure and properties of this compound. The molecule exists as an equilibrium of s-cis and s-trans conformers, with the s-trans form being slightly more stable. The provided geometric parameters and vibrational frequencies, derived from DFT calculations, offer a quantitative basis for understanding the molecule's behavior in chemical reactions. This information is essential for researchers in organic synthesis and drug development who utilize allenic esters as key intermediates. The computational workflows and methodologies outlined here can be adapted to study related molecules and their reaction mechanisms.

References

Quantum Chemical Calculations for Ethyl 2,3-butadienoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 2,3-butadienoate

This compound is an α-allenic ester featuring a unique cumulated double bond system. This structural motif imparts distinct reactivity, making it a valuable precursor for the synthesis of complex heterocyclic and carbocyclic frameworks. Understanding the molecule's conformational preferences, electronic structure, and vibrational properties through computational methods is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in drug development and materials science.

Computational Methodologies

The theoretical investigation of this compound's molecular properties typically employs a range of quantum chemical methods. The following protocols are representative of a standard computational study.

Geometry Optimization and Conformational Analysis

The initial step involves determining the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: A starting geometry of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic search for different conformers is performed by rotating the single bonds, particularly the C-C and C-O bonds of the ethyl ester group.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: A suitable basis set, such as 6-311++G(d,p), is employed to accurately describe the distribution of electrons around the atoms. The inclusion of diffuse (++) and polarization (d,p) functions is important for molecules with lone pairs and pi systems.

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The electronic energies of all stable conformers are calculated and corrected with their respective ZPVEs to determine their relative stabilities.

Vibrational Spectroscopy Analysis

Theoretical vibrational spectra (Infrared and Raman) are calculated to aid in the interpretation of experimental spectroscopic data and to provide a detailed understanding of the molecule's vibrational modes.

Protocol:

-

Frequency Calculation: As mentioned above, harmonic vibrational frequencies are obtained from the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry.

-

Intensity Calculation: Infrared intensities are calculated from the derivatives of the dipole moment, while Raman activities are calculated from the derivatives of the polarizability.

-

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. The frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Electronic Structure Analysis

The electronic properties of this compound are investigated to understand its reactivity and spectroscopic behavior.

Protocol:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Quantitative Data Summary

The following tables present illustrative quantitative data that would be expected from quantum chemical calculations on this compound, based on typical results for similar organic molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=C2 | 1.310 | ||

| C2=C3 | 1.310 | ||

| C3-C4 | 1.485 | ||

| C4=O5 | 1.215 | ||

| C4-O6 | 1.350 | ||

| O6-C7 | 1.450 | ||

| C7-C8 | 1.520 | ||

| C1=C2=C3 | 178.5 | ||

| C2=C3-C4 | 121.0 | ||

| C3-C4=O5 | 125.0 | ||

| C3-C4-O6 | 110.0 | ||

| O5=C4-O6 | 125.0 | ||

| C4-O6-C7 | 116.0 | ||

| O6-C7-C8 | 109.5 | ||

| C2=C3-C4=O5 | 0.0 (s-trans) | ||

| C2=C3-C4=O5 | 180.0 (s-cis) | ||

| C3-C4-O6-C7 | 180.0 | ||

| C4-O6-C7-C8 | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C=C=C asym. stretch | 1950 | 50 | 150 |

| C=O stretch | 1735 | 350 | 80 |

| C=C=C sym. stretch | 1050 | 10 | 250 |

| C-O stretch | 1250 | 280 | 60 |

| CH₂ scissoring | 1450 | 25 | 40 |

| CH₃ rocking | 1100 | 15 | 30 |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 Debye |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

Visualizations

The following diagrams illustrate the workflow of quantum chemical calculations and the relationships between key molecular properties.

Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: A diagram showing the logical relationships between various calculated quantum chemical properties and the predicted chemical behavior of a molecule.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound at the molecular level. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, vibrational modes, and electronic structure. This knowledge is invaluable for rationalizing its reactivity, interpreting experimental data, and guiding the design of new synthetic methodologies and functional materials. While this guide presents illustrative data, the described protocols offer a robust foundation for conducting detailed computational studies on this and other important organic molecules.

An In-depth Technical Guide to Ethyl 2,3-butadienoate: Commercial Availability, Synthetic Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,3-butadienoate, a versatile reagent in organic synthesis. It details its commercial availability, key chemical properties, and established experimental protocols for its application in the synthesis of complex heterocyclic structures. Furthermore, this guide delves into the emerging biological activities of the derivatives synthesized from this allenoate, offering insights for researchers in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily accessible from several major chemical suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Sigma-Aldrich (now MilliporeSigma), TCI America (available through Fisher Scientific), and Manchester Organics. The compound is typically offered at a purity of 95% or higher.

For procurement, researchers can refer to the following supplier information:

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | This compound | 95% | 14369-81-4 |

| TCI America (via Fisher Scientific) | This compound | 95.0+% | 14369-81-4 |

| Manchester Organics | This compound | - | 14369-81-4 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from supplier data sheets and chemical databases.[1]

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 14369-81-4 |

| Appearance | Liquid |

| Boiling Point | 80 °C at 60 mmHg |

| Density | 0.966 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.46 |

| Purity | ≥95% |

Experimental Protocols: Synthesis of Heterocyclic Compounds

This compound is a valuable building block in organic synthesis, particularly in cycloaddition reactions to form diverse heterocyclic scaffolds. Below are detailed experimental protocols for key reactions.

[4+2] Cycloaddition for the Synthesis of Dihydropyran-fused Chromen-2-ones

This protocol describes the DABCO-catalyzed [4+2] cycloaddition between 3-acyl-2H-chromen-ones and this compound.

Experimental Workflow:

DABCO-Catalyzed [4+2] Cycloaddition Workflow

Methodology: To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and this compound (0.6 mmol) in dichloromethane (2.5 mL) is added 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyran-fused chromen-2-one.

[3+2] Cycloaddition for the Synthesis of Cyclopenten-fused Chromen-2-ones

This protocol outlines the tributylphosphine (B147548) (Bu₃P)-catalyzed [3+2] cycloaddition between 3-acyl-2H-chromen-ones and this compound.

Experimental Workflow:

Bu₃P-Catalyzed [3+2] Cycloaddition Workflow

Methodology: To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and this compound (0.6 mmol) in dichloromethane (2.5 mL) is added tributylphosphine (Bu₃P) (10 mol%). The reaction is stirred at room temperature until completion. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel to yield the cyclopenten-fused chromen-2-one.

Biological Relevance and Potential Applications

While this compound itself is primarily a synthetic building block, the heterocyclic compounds derived from it have demonstrated a range of promising biological activities. This section explores the potential of these derivatives in drug discovery.

Antimicrobial and Antifungal Activity

Derivatives of chromen-2-one, a core structure accessible through reactions with this compound, have been reported to exhibit significant antimicrobial and antifungal properties.[2][3][4] For instance, certain substituted chromen-2-ones have shown potent activity against various strains of bacteria and fungi.[2] The broad-spectrum antimicrobial potential of the chromene nucleus makes it a privileged scaffold in the development of new anti-infective agents.[3][5]

Cytotoxic and Anticancer Potential

Several studies have highlighted the cytotoxic effects of allenic esters and their derivatives against various cancer cell lines.[1] Specifically, dihydropyran-fused and cyclopenten-fused chromen-2-ones, synthesized using this compound, are considered to be potentially biologically active and may possess antitumor properties.[6][7][8][9] The chromene scaffold itself is a component of many natural products with established anticancer and anti-inflammatory activities.[3][5]

Signaling Pathways and Molecular Targets (Hypothesized)

The precise signaling pathways and molecular targets of this compound derivatives are still under active investigation. However, based on the known biological activities of the chromen-2-one scaffold, some potential mechanisms can be hypothesized. Chromene derivatives have been shown to interact with a variety of cellular targets, which may contribute to their observed pharmacological effects.[4]

A proposed logical relationship for the investigation of biological activity is outlined below:

Drug Discovery Workflow for this compound Derivatives

Conclusion

This compound is a commercially available and versatile reagent for the synthesis of complex heterocyclic compounds. The straightforward and efficient cycloaddition reactions it undergoes provide access to libraries of dihydropyran-fused and cyclopenten-fused chromen-2-ones. Emerging evidence of the antimicrobial and cytotoxic potential of these derivatives underscores their significance for further investigation in the fields of medicinal chemistry and drug discovery. Future research focused on elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for translating their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydropyrans using Ethyl 2,3-butadienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrans are privileged heterocyclic scaffolds frequently found in a diverse range of biologically active natural products and pharmaceutical agents. Their inherent structural features allow for versatile functionalization, making them attractive building blocks in medicinal chemistry and drug discovery. The synthesis of dihydropyrans via cycloaddition reactions is a powerful strategy, and the use of ethyl 2,3-butadienoate as a versatile C4 synthon has gained significant attention. This allenoate can participate in various cycloaddition reactions, notably [4+2] cycloadditions, with a range of dienophiles to afford highly functionalized dihydropyran rings. This document provides detailed application notes and experimental protocols for the synthesis of dihydropyrans utilizing this compound, with a focus on reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).

Application in Drug Development

The dihydropyran moiety is a key structural component in numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. One notable example is the role of dihydropyran-containing macrolides as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesis of novel dihydropyran derivatives, therefore, represents a promising avenue for the development of new and effective cancer therapies.

[4+2] Cycloaddition for the Synthesis of Dihydropyran-fused Chromen-2-ones

A robust and efficient method for the synthesis of dihydropyran-fused chromen-2-ones involves the DABCO-catalyzed [4+2] cycloaddition of 3-acyl-2H-chromen-ones with this compound. This reaction proceeds with high regio- and stereoselectivity under mild conditions, offering a convenient route to a library of potentially biologically active compounds.[1]

Experimental Protocols

General Procedure for the DABCO-catalyzed [4+2] Cycloaddition: [2]

To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and this compound (0.6 mmol, 1.2 equiv) in dichloromethane (B109758) (CH₂Cl₂, 5 mL) was added DABCO (0.1 mmol, 20 mol%). The resulting mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford the desired dihydropyran-fused chromen-2-one.

Characterization Data for a Representative Product (Table 1, Entry 1):

-

Compound Name: Ethyl 4-benzoyl-3,4-dihydro-2H-pyrano[2,3-c]chromen-2-one

-

Appearance: White solid

-

Melting Point: 168-170 °C

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 – 7.93 (m, 2H), 7.64 – 7.59 (m, 2H), 7.51 – 7.47 (m, 2H), 7.37 – 7.30 (m, 3H), 5.51 (d, J = 4.4 Hz, 1H), 4.79 (dd, J = 12.0, 4.8 Hz, 1H), 4.34 (dd, J = 12.0, 4.4 Hz, 1H), 4.22 – 4.12 (m, 2H), 1.22 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 195.8, 165.9, 159.4, 153.2, 136.0, 134.1, 132.8, 129.1, 128.8, 128.7, 124.9, 122.5, 117.0, 116.8, 115.3, 67.2, 61.9, 42.1, 29.8, 14.2.

-

HRMS (ESI): m/z calcd for C₂₃H₁₈O₅Na [M+Na]⁺ 409.1046, found 409.1048.

Data Presentation

Table 1: Synthesis of Dihydropyran-fused Chromen-2-ones via DABCO-catalyzed [4+2] Cycloaddition [2]

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | Ph | 12 | 92 |

| 2 | 6-Br | Ph | 12 | 95 |

| 3 | 6-Cl | Ph | 12 | 94 |

| 4 | 6-F | Ph | 12 | 90 |

| 5 | 8-Me | Ph | 15 | 89 |

| 6 | 6-OMe | Ph | 15 | 85 |

| 7 | H | 4-MeC₆H₄ | 12 | 91 |

| 8 | H | 4-FC₆H₄ | 12 | 93 |

| 9 | H | 4-ClC₆H₄ | 12 | 94 |

| 10 | H | 4-BrC₆H₄ | 12 | 95 |

| 11 | H | Me | 24 | 75 |

| 12 | H | Et | 24 | 72 |

Visualizations

Logical Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates the general workflow for the synthesis of dihydropyran derivatives and their subsequent evaluation as potential drug candidates.

Caption: General workflow from reactant selection to preclinical studies.

Signaling Pathway: Inhibition of PI3K/Akt by Dihydropyran Derivatives

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Certain dihydropyran-containing molecules have been shown to inhibit this pathway, leading to apoptosis in cancer cells. The following diagram depicts a simplified representation of this signaling cascade and the point of inhibition.

Caption: Dihydropyran derivatives can inhibit the PI3K/Akt pathway.

References

Application Notes and Protocols: Phosphine-Catalyzed [3+2] Annulation with Ethyl 2,3-Butadienoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the phosphine-catalyzed [3+2] annulation reaction utilizing ethyl 2,3-butadienoate. This powerful cycloaddition strategy offers an efficient route to construct highly functionalized five-membered carbocycles and heterocycles, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.

Introduction

The phosphine-catalyzed [3+2] annulation of allenoates with electron-deficient olefins or imines, a reaction pioneered by Lu, has emerged as a robust and versatile tool in organic synthesis.[1][2] This reaction typically proceeds through a zwitterionic intermediate formed from the nucleophilic addition of a phosphine (B1218219) to the allenoate.[2][3] The resulting intermediate then undergoes a formal [3+2] cycloaddition with a suitable dipolarophile. This compound is a commonly employed and reactive allenoate in these transformations.[4][5] The reaction can be rendered enantioselective through the use of chiral phosphine catalysts, providing access to stereochemically rich cyclic compounds.[1][6][7]

Reaction Mechanism

The generally accepted mechanism for the phosphine-catalyzed [3+2] annulation is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the central carbon of the allenoate (this compound), generating a zwitterionic intermediate. This intermediate then acts as a three-carbon synthon and reacts with an electron-deficient alkene or imine in a stepwise or concerted manner to form the five-membered ring. Subsequent proton transfer and elimination of the phosphine catalyst regenerates the catalyst and affords the final cyclopentene (B43876) or pyrroline (B1223166) product.[2][6][8]

References

- 1. Phosphine-catalyzed enantioselective [3 + 2] cycloadditions of γ-substituted allenoates with β-perfluoroalkyl enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: DABCO-Catalyzed [4+2] Cycloaddition of Ethyl 2,3-Butadienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings. The use of organocatalysis in this transformation has garnered significant attention due to its mild reaction conditions, operational simplicity, and avoidance of metal contaminants. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a versatile and efficient Lewis base catalyst for a variety of organic transformations, including the [4+2] cycloaddition of ethyl 2,3-butadienoate. This allenoate serves as a versatile four-carbon synthon in the presence of DABCO, reacting with various dienophiles to afford a diverse range of heterocyclic scaffolds.[1]

These scaffolds, such as dihydropyrans, spirooxindoles, and potentially piperidines, are privileged structures in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the DABCO-catalyzed [4+2] cycloaddition of this compound with a focus on the synthesis of dihydropyran-fused chromenones, spirooxindoles, and a proposed protocol for the synthesis of functionalized piperidines.

Reaction Mechanism

The accepted mechanism for the DABCO-catalyzed [4+2] cycloaddition of this compound involves the initial nucleophilic addition of DABCO to the central carbon of the allenoate. This forms a zwitterionic intermediate which then undergoes a formal [4+2] cycloaddition with a suitable dienophile. The final step involves the elimination of the DABCO catalyst to regenerate the catalyst and yield the desired cycloadduct.[1][2]

Caption: Proposed mechanism for the DABCO-catalyzed [4+2] cycloaddition.

Applications in Heterocyclic Synthesis

Synthesis of Dihydropyran-Fused Chromen-2-ones

The reaction of 3-acyl-2H-chromen-ones with this compound in the presence of DABCO provides a facile route to dihydropyran-fused chromen-2-ones, which are of interest for their potential biological activities.[1]

Experimental Protocol:

A mixture of the 3-acyl-2H-chromen-one (0.5 mmol), this compound (0.6 mmol), and DABCO (0.05 mmol) in anhydrous dichloromethane (B109758) (5 mL) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired dihydropyran-fused chromen-2-one.[1]

Data Presentation:

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Ph | 2a | 85 |

| 2 | 6-Br | Ph | 2b | 82 |

| 3 | 6-Cl | Ph | 2c | 80 |

| 4 | 6-F | Ph | 2d | 78 |

| 5 | 8-Me | Ph | 2e | 88 |

| 6 | H | 4-Me-Ph | 2f | 83 |

| 7 | H | 4-Cl-Ph | 2g | 75 |

| 8 | H | Me | 2h | 70 |

Data extracted from Wang et al., Org. Biomol. Chem., 2012, 10, 7739-7746.[1]

Synthesis of Spirooxindoles

The DABCO-catalyzed [4+2] cycloaddition of this compound with methyleneoxindoles provides an efficient method for the synthesis of spirooxindoles, a common motif in natural products and pharmaceuticals.[2]

Experimental Protocol: